molecular formula C22H22N2O5S B11061898 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11061898
M. Wt: 426.5 g/mol
InChI Key: MQTSAPCODGMLII-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrrolidinyl group, and a thienylcarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the benzodioxole ring, which can be synthesized through a palladium-catalyzed C-N cross-coupling reaction . The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction, while the thienylcarbonyl moiety can be added through a Friedel-Crafts acylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

    Substitution: The benzodioxole and thienyl rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-2-(1-pyrrolidinyl)ethanone
  • 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
  • 1-(1,3-Benzodioxol-5-yl)-3-(2-thienyl)-2-propen-1-one

Uniqueness: Compared to similar compounds, 5-(1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(1-pyrrolidinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-hydroxy-1-(2-pyrrolidin-1-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H22N2O5S/c25-20(17-4-3-11-30-17)18-19(14-5-6-15-16(12-14)29-13-28-15)24(22(27)21(18)26)10-9-23-7-1-2-8-23/h3-6,11-12,19,26H,1-2,7-10,13H2

InChI Key

MQTSAPCODGMLII-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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